molecular formula C16H13N3O3 B041691 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid CAS No. 372078-47-2

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid

Cat. No. B041691
M. Wt: 295.29 g/mol
InChI Key: NDXHHHGZRLHWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid (CPCPQ) is a novel cyclopropyl-substituted quinoline derivative that has recently been studied for its potential applications as a therapeutic agent. CPCPQ, a member of the pyrazole family, has demonstrated a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, CPCPQ has also been studied for its potential to inhibit the growth of certain types of cancer cells. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
Cyclopropylamine, 2,4-pentanedione, Anthranilic acid, Ethyl bromoacetate, Hydrazine hydrate, Phosphorus oxychloride, Sodium hydroxide, Sodium methoxide, Sulfuric acid

Reaction
Step 1: Synthesis of 5-Cyclopropyl-1,3-dioxo-2,3-dihydro-1H-quinoline-4-carbaldehyde by reacting Cyclopropylamine with 2,4-pentanedione in the presence of sulfuric acid., Step 2: Synthesis of 5-Cyclopropyl-1,3-dioxo-2,3-dihydro-1H-quinoline-4-carboxylic acid by reacting the aldehyde product from Step 1 with Anthranilic acid in the presence of sodium hydroxide., Step 3: Synthesis of ethyl 5-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-quinoline-4-carboxylate by reacting the carboxylic acid product from Step 2 with ethyl bromoacetate in the presence of sodium methoxide., Step 4: Synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid by reacting the ester product from Step 3 with hydrazine hydrate in the presence of phosphorus oxychloride.

Scientific Research Applications

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been studied for its potential applications in a variety of scientific research fields. For instance, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been studied for its anti-inflammatory, anti-oxidant, and anti-tumor effects. 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has also been studied for its potential to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism Of Action

The mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has not yet been fully elucidated. However, it is believed that 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid may act by inhibiting the growth of cancer cells by blocking the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid may also act by inhibiting the activity of certain proteins, such as NF-κB and STAT3.

Biochemical And Physiological Effects

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For instance, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been shown to inhibit the growth of certain types of cancer cells, including human breast cancer cells. In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects. 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has also been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has a number of advantages for use in laboratory experiments. For instance, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid is relatively easy to synthesize and purify using column chromatography. In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has a wide range of potential applications, including anti-inflammatory, anti-oxidant, and anti-tumor effects. However, there are also some limitations to the use of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid in laboratory experiments. For example, the mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid is not yet fully understood, and more research is needed to elucidate the exact mechanism of action.

Future Directions

The potential applications of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid are vast, and there are a number of future directions for 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid research. For instance, further research is needed to elucidate the exact mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid. In addition, further research is needed to investigate the potential of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid to inhibit the growth of certain types of bacteria and fungi. Furthermore, further research is needed to explore the potential of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid as an anti-inflammatory and anti-oxidant agent.

properties

IUPAC Name

5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14-7-6-10-12(18-14)2-1-3-13(10)19-15(9-4-5-9)11(8-17-19)16(21)22/h1-3,6-9H,4-5H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHHHGZRLHWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid

CAS RN

372078-47-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372078472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(1,2-DIHYDRO-2-OXO-5-QUINOLINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3H5DWY3NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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